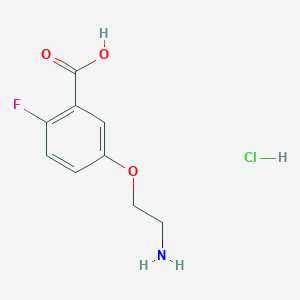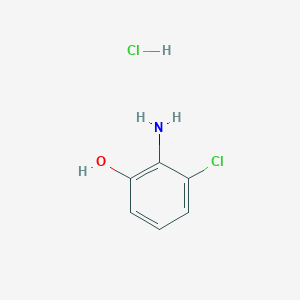
5-(2-Aminoethoxy)-2-fluorobenzoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(2-Aminoethoxy)-2-methylbenzoic acid hydrochloride” is a complex organic molecule . It has a molecular weight of 231.68 and its IUPAC name is 5-(2-aminoethoxy)-2-methylbenzoic acid hydrochloride .
Synthesis Analysis
While specific synthesis methods for “5-(2-Aminoethoxy)-2-fluorobenzoic acid;hydrochloride” are not available, borinic acids and their derivatives are generally synthesized through the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .
Molecular Structure Analysis
The InChI code for “5-(2-Aminoethoxy)-2-methylbenzoic acid hydrochloride” is 1S/C10H13NO3.ClH/c1-7-2-3-8 (14-5-4-11)6-9 (7)10 (12)13;/h2-3,6H,4-5,11H2,1H3, (H,12,13);1H .
Physical And Chemical Properties Analysis
“5-(2-Aminoethoxy)-2-methylbenzoic acid hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 231.68 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
Research on the synthesis of amino acid ester derivatives containing 5-fluorouracil, a compound structurally related to 5-(2-Aminoethoxy)-2-fluorobenzoic acid; hydrochloride, has shown potential antitumor activities. These compounds were synthesized using coupling agents and tested for their inhibitory effects against leukemia and liver cancer cell lines, indicating a path towards developing new antitumor agents (J. Xiong et al., 2009).
Fluorinated Compound Bioactivation
Fluorinated benzothiazole antitumor molecules, including 5-fluoro-2-aryl derivatives, have been studied for their bioactivation by human cytochrome P450s and their potential as antitumor agents. This research highlights the importance of fluorinated compounds in medicinal chemistry and their mechanisms of action at the molecular level (Kai Wang & F. Guengerich, 2012).
Heterocyclic Scaffolds Synthesis
The use of fluorinated benzoic acids as building blocks for the synthesis of various heterocyclic scaffolds is another application area. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid has been employed in solid-phase synthesis to create benzimidazoles, benzotriazoles, and other nitrogenous cycles. This approach is valuable for drug discovery, demonstrating the utility of fluorinated compounds in generating diverse pharmacologically relevant structures (Soňa Křupková et al., 2013).
Fluorescence Probes Development
Studies on 1,3,4-thiadiazole derivatives have revealed non-typical fluorescence effects influenced by substituents and molecular aggregation. Such compounds, including those modified with fluorine, can serve as effective fluorescence probes for biological and molecular medicine applications. This highlights the role of fluorinated compounds in developing sensitive and selective tools for scientific research (Iwona Budziak et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(2-aminoethoxy)-2-fluorobenzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3.ClH/c10-8-2-1-6(14-4-3-11)5-7(8)9(12)13;/h1-2,5H,3-4,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCUBIVOKAOUDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCN)C(=O)O)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide](/img/structure/B2583286.png)
![Ethyl 1-(anilinocarbonyl)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2583289.png)


![2-(Ethylsulfanyl)-7,9-dimethyl-4-(phenylsulfanyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2583295.png)
![3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B2583297.png)
![Methyl 4-[[4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carbonyl]amino]benzoate](/img/structure/B2583299.png)




![5-Chlorofuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2583304.png)
![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2583308.png)
